Cyclobenzaprine-d6
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Overview
Description
Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a skeletal muscle relaxant. It is primarily used as an internal standard in mass spectrometry for the quantification of cyclobenzaprine. Cyclobenzaprine itself is commonly prescribed to relieve muscle spasms associated with acute, painful musculoskeletal conditions .
Preparation Methods
The preparation of Cyclobenzaprine-d6 involves the incorporation of deuterium atoms into the cyclobenzaprine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the cyclobenzaprine structure . Industrial production methods typically involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterated compound.
Chemical Reactions Analysis
Cyclobenzaprine-d6, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: Cyclobenzaprine can be oxidized to form norcyclobenzaprine, a major metabolite.
Reduction: Reduction reactions can convert cyclobenzaprine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclobenzaprine molecule, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclobenzaprine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Biology: Researchers use this compound to study the metabolism and pharmacokinetics of cyclobenzaprine in biological systems.
Mechanism of Action
Cyclobenzaprine-d6, like cyclobenzaprine, acts as a centrally acting muscle relaxant. It works by blocking nerve impulses (or pain sensations) that are sent to the brain. Cyclobenzaprine is a 5-HT2 receptor antagonist and relieves muscle spasms through action on the central nervous system at the brain stem, rather than targeting the peripheral nervous system or muscles themselves . This action helps to reduce muscle hyperactivity and alleviate pain associated with muscle spasms.
Comparison with Similar Compounds
Cyclobenzaprine-d6 can be compared with other muscle relaxants such as tizanidine and baclofen:
Tizanidine: Tizanidine is another muscle relaxant that works by blocking nerve impulses.
Baclofen: Baclofen is used to relieve muscle spasms associated with multiple sclerosis and spinal cord injury.
This compound is unique in its use as an internal standard for mass spectrometry, providing accurate quantification of cyclobenzaprine in various research and clinical settings.
Biological Activity
Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a centrally acting skeletal muscle relaxant primarily used to relieve muscle spasms. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, and interactions within biological systems.
This compound retains the biological activity of cyclobenzaprine, primarily functioning by reducing tonic somatic motor activity through its action on the central nervous system (CNS). It influences both gamma (γ) and alpha (α) motor systems, particularly at the brainstem level, rather than directly affecting skeletal muscle or neuromuscular junctions. This mechanism is thought to involve:
- Antagonism at serotonin receptors , specifically 5-HT2 receptors, which contributes to its antispasmodic effects .
- Inhibition of descending serotonergic pathways in the spinal cord, leading to decreased activity of efferent alpha and gamma motor neurons .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:
- Bioavailability : The oral bioavailability of cyclobenzaprine ranges from 33% to 55% .
- Half-Life : The average elimination half-life is approximately 18 hours, with a range between 8 to 37 hours depending on individual patient factors such as age and hepatic function .
- Protein Binding : Cyclobenzaprine is highly bound to plasma proteins (approximately 93%), which affects its distribution and elimination .
- Metabolism : It undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4 and CYP1A2), resulting in various metabolites including desmethylcyclobenzaprine .
Table 1: Pharmacokinetic Parameters of Cyclobenzaprine
Parameter | Value |
---|---|
Bioavailability | 33% - 55% |
Average Half-Life | 18 hours |
Protein Binding | ~93% |
Volume of Distribution | ~146 L |
Primary Metabolizing Enzymes | CYP3A4, CYP1A2 |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects and safety profile of this compound. One notable study evaluated its bioequivalence with standard cyclobenzaprine formulations:
- Study Design : A multicenter, open-label study compared pharmacokinetic parameters between this compound and non-deuterated cyclobenzaprine.
- Results : The study found no significant differences in key pharmacokinetic parameters such as Area Under Curve (AUC) and maximum concentration (Cmax), supporting the conclusion that this compound can effectively serve as a research tool without altering the drug's inherent properties .
Drug Interactions
This compound may interact with other medications metabolized by similar pathways due to its metabolism via cytochrome P450 enzymes. Potential interactions include:
Properties
Molecular Formula |
C20H21N |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3,2D3 |
InChI Key |
JURKNVYFZMSNLP-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.